4-Methyl-1,3-benzothiazole-2,6-diamine 4-Methyl-1,3-benzothiazole-2,6-diamine
Brand Name: Vulcanchem
CAS No.: 314033-52-8
VCID: VC1987118
InChI: InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11)
SMILES: CC1=CC(=CC2=C1N=C(S2)N)N
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol

4-Methyl-1,3-benzothiazole-2,6-diamine

CAS No.: 314033-52-8

Cat. No.: VC1987118

Molecular Formula: C8H9N3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,3-benzothiazole-2,6-diamine - 314033-52-8

Specification

CAS No. 314033-52-8
Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
IUPAC Name 4-methyl-1,3-benzothiazole-2,6-diamine
Standard InChI InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11)
Standard InChI Key ZRQMTKFEAJWGTP-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1N=C(S2)N)N
Canonical SMILES CC1=CC(=CC2=C1N=C(S2)N)N

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Methyl-1,3-benzothiazole-2,6-diamine features a benzothiazole core with specific substituents that define its chemical identity. The structure consists of a benzene ring fused to a thiazole ring (containing one sulfur and one nitrogen atom), with a methyl group at position 4 and amine groups at positions 2 and 6. This arrangement creates a planar aromatic system with multiple sites for hydrogen bonding and potential interactions with biological targets.

The compound's molecular structure can be represented by various notations. Its SMILES notation is CC1=CC(=CC2=C1N=C(S2)N)N, while its InChI representation is InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) . These notations provide standardized representations of the compound's structure for computational and database applications.

Biological Activity and Applications

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. They primarily function by inhibiting the synthesis of essential bacterial proteins and enzymes. For example, some benzothiazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.08 μM against Mycobacterium tuberculosis and <0.01 μM against Staphylococcus aureus.

Anticancer Activity

Many benzothiazole derivatives exhibit anticancer properties, with mechanisms including induction of apoptosis in cancer cells through targeting specific signaling pathways. The diamine substitution pattern in 4-Methyl-1,3-benzothiazole-2,6-diamine might confer unique interactions with cancer-related targets, though specific studies would be needed to confirm this activity.

Other Biological Activities

Additional biological activities commonly observed in benzothiazole derivatives include antifungal, anti-inflammatory, and anticonvulsant properties. The specific substitution pattern in 4-Methyl-1,3-benzothiazole-2,6-diamine may contribute to unique activity profiles in these therapeutic areas.

Comparison with Similar Compounds

Structural Analogs

To better understand the properties of 4-Methyl-1,3-benzothiazole-2,6-diamine, it is useful to compare it with structurally related benzothiazole derivatives. Table 2 presents a comparative analysis of several such compounds:

Table 2: Comparison of 4-Methyl-1,3-benzothiazole-2,6-diamine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferencesReference
4-Methyl-1,3-benzothiazole-2,6-diamine314033-52-8C8H9N3S179.24 g/molReference compound
Benzothiazole-2,6-diamine5407-51-2C7H7N3S165.22 g/molLacks methyl group
6-Methyl-1,3-benzothiazole-2,4-diamine1071346-94-5C8H9N3S179.24 g/molMethyl at position 6, amine at position 4
2-Methyl-1,3-benzothiazole-5,6-diamine101258-09-7C8H9N3S179.24 g/molMethyl at position 2, diamines at positions 5 and 6
N6,N6-diethyl-4-methyl-1,3-benzothiazole-2,6-diamineNot providedC12H17N3SNot providedContains N,N-diethyl group at position 6

Impact of Structural Variations

The position of substituents in benzothiazole derivatives significantly affects their chemical properties and biological activities. Some notable differences include:

These structural variations could lead to distinct biological activity profiles and pharmaceutical applications for each compound.

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